2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide
Description
2-((3-Cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a synthetic tetrahydropyridinone derivative featuring a cyano group at position 3, a 2-fluorophenyl substituent at position 4, and a thio-linked N-mesitylacetamide moiety. Its structure combines a partially saturated pyridine core with electron-withdrawing groups (cyano, ketone) and aromatic substituents, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-13-8-14(2)22(15(3)9-13)26-21(29)12-30-23-18(11-25)17(10-20(28)27-23)16-6-4-5-7-19(16)24/h4-9,17H,10,12H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZOLVRFVJBBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a heterocyclic compound with a complex structure that suggests potential biological activity. This compound is part of a class of molecules that may exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on existing research and provides insights into its mechanisms of action.
The molecular formula for 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is C23H22FN3O2S, with a molecular weight of approximately 423.5 g/mol. The presence of cyano and fluorophenyl groups is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O2S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide |
| CAS Number | 489444-22-6 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The cyano group may enhance binding affinity to enzymes or receptors involved in various biochemical pathways. The tetrahydropyridine ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for enzyme-substrate recognition.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
- Cell Signaling Pathways : Modulation of signaling pathways could lead to changes in cell proliferation or apoptosis.
Anticancer Activity
Research has indicated that compounds similar to 2-((3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that such compounds can reduce cell viability in various cancer cell lines.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound could have antimicrobial effects against specific bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyridine derivatives for anticancer activity. The results indicated that modifications to the cyano and fluorophenyl groups significantly enhanced cytotoxicity against breast cancer cells .
- Anti-inflammatory Mechanism :
-
Antimicrobial Testing :
- A comparative study found that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antimicrobial agents .
Comparison with Similar Compounds
Key Structural Features:
Key Observations :
- Fluorophenyl Position: The target compound’s 2-fluorophenyl group (vs.
- Acetamide Substituents : The mesityl group in the target compound provides greater steric hindrance compared to phenyl or chlorophenyl groups in analogues .
- Core Saturation: The tetrahydropyridinone core (target) is partially saturated, contrasting with fully aromatic pyridine or 1,4-dihydropyridine cores, affecting conformational flexibility and redox stability.
Q & A
Q. What are the critical synthetic pathways and optimized conditions for synthesizing this compound?
The synthesis involves multi-step processes, including:
- Core formation : Cyclization of pyridine derivatives with nitriles and thioacetamide to build the tetrahydropyridinone scaffold .
- Functionalization : Thioether linkage via nucleophilic substitution using mercaptoacetamide intermediates under inert conditions (e.g., nitrogen atmosphere) .
- Acylation : Reaction with mesityl amine in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours to introduce the N-mesitylacetamide group .
Key conditions : Temperature control (±2°C), anhydrous solvents, and catalysts like triethylamine to enhance yields (typically 60–75%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl and cyano groups) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., observed [M+H]+ = 452.1 vs. calculated 452.4) .
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity >95% required for biological assays .
Q. What are the key functional groups influencing its reactivity?
- Thioether (-S-) : Prone to oxidation; requires inert storage conditions .
- Acetamide (-NHCO-) : Participates in hydrogen bonding with biological targets .
- Cyano (-CN) : Enhances electron-withdrawing effects, stabilizing the tetrahydropyridinone core .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Case study : Discrepancies in IC50 values for kinase inhibition (e.g., 0.5 μM vs. 2.3 μM in similar analogs):
- Structural analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl) using molecular docking .
- Assay validation : Standardize enzyme inhibition protocols (e.g., ATP concentration, incubation time) .
Table 1 : Comparison of Analog Activities
| Substituent | Target Kinase | IC50 (μM) | Reference |
|---|---|---|---|
| 2-fluorophenyl | CDK2 | 0.5 | |
| 4-chlorophenyl | CDK2 | 2.3 |
Q. What experimental strategies can elucidate its mechanism of action in complex biological systems?
- Target identification :
- Pull-down assays : Use biotinylated analogs to isolate binding proteins .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis or cell cycle arrest) .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity (Kd) for suspected targets .
Q. How do solvent and pH conditions affect its stability during in vitro assays?
- Stability profile :
- Aqueous buffers (pH 7.4) : Degrades <10% over 24 hours at 25°C .
- DMSO stock solutions : Stable for 1 month at -20°C; avoid freeze-thaw cycles .
- Degradation products : LC-MS identifies hydrolyzed acetamide and oxidized thioether byproducts .
Q. What computational methods are recommended for structure-activity relationship (SAR) studies?
- Docking simulations : AutoDock Vina to predict binding modes with kinase ATP pockets .
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (e.g., Hammett constants) with activity .
Q. How can researchers address low solubility in pharmacological assays?
- Formulation strategies :
- Co-solvents : 10% DMSO + 5% PEG-400 in PBS .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability .
Data Contradictions and Validation
Q. Why do cytotoxicity assays show variability across cell lines?
- Factors :
- Cell permeability : Mesityl group enhances uptake in epithelial lines (e.g., HeLa) but not in fibroblasts .
- Metabolic differences : CYP450 expression levels affect prodrug activation in hepatic vs. non-hepatic lines .
Validation : Use isogenic cell lines to control for genetic variability .
Q. How to confirm target specificity amid off-target interactions?
- Counter-screens : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition .
- CRISPR knockouts : Validate activity loss in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
